(+)-Ginsenoside Rh7
Description
Contextualizing Ginsenosides (B1230088) within Panax Species Research
Overview of Ginsenosides as Bioactive Triterpene Saponins (B1172615)
Ginsenosides are the primary bioactive chemical constituents found almost exclusively in plants of the Panax genus, commonly known as ginseng. wikipedia.org These compounds are classified as triterpene saponins, which are a class of steroid glycosides. wikipedia.orgnih.gov Their fundamental structure consists of a triterpene aglycone, which is a core steroid skeleton, attached to one or more sugar chains. mdpi.com The unique pharmacological activities attributed to ginseng are largely credited to this diverse family of saponins. researchgate.netresearchgate.netaafp.org Ginsenosides are responsible for a wide array of biological effects, including anti-inflammatory, antioxidant, and anticancer properties, making them a major focus of phytochemical and medical research. mdpi.comaafp.org
Significance of Panax ginseng and its Constituents in Contemporary Research
Panax ginseng C.A. Meyer, also known as Asian or Korean ginseng, has been a cornerstone of traditional medicine for millennia and has gained significant traction in modern scientific investigation. researchgate.netresearchgate.net Its esteemed status is primarily due to its complex array of bioactive components, with ginsenosides being the most prominent and pharmacologically active. researchgate.netmdpi.com Contemporary research focuses heavily on these constituents to understand their mechanisms of action and potential therapeutic applications. researchgate.netfrontiersin.org Studies have explored the roles of ginsenosides in immunomodulation, neuroprotection, and the management of metabolic conditions. mdpi.comresearchgate.net The ongoing discovery of new ginsenosides and the investigation of their biological activities ensure that Panax ginseng remains a subject of intense academic interest. researchgate.net
Classification and Structural Diversification of Dammarane-Type Ginsenosides
The vast majority of ginsenosides belong to the dammarane (B1241002) type, characterized by a four-ring, 17-carbon steroid framework. researchgate.nettaylorandfrancis.com This major group is further divided into two principal subgroups based on the structure of their aglycone (the non-sugar part): protopanaxadiols (PPD) and protopanaxatriols (PPT). mdpi.comtaylorandfrancis.com The key structural difference between these subgroups is the presence of a hydroxyl (-OH) group at the C-6 position in the PPT skeleton, which is absent in the PPD skeleton. researchgate.nettaylorandfrancis.com
This basic structural difference is the foundation for extensive diversification. Ginsenosides vary by the number, type, and attachment sites of their sugar moieties, which are typically found at the C-3, C-6, or C-20 positions. taylorandfrancis.com This structural variety gives rise to a multitude of distinct ginsenoside compounds, each with potentially unique biological properties.
Table 1: Classification of Dammarane-Type Ginsenosides
| Classification | Core Aglycone | Key Structural Feature | Example Ginsenosides |
|---|---|---|---|
| Protopanaxadiol (B1677965) (PPD) Group | Protopanaxadiol | Hydroxyl groups at C-3 and C-20. | Rb1, Rb2, Rc, Rd, Rg3, Rh2 mdpi.comtaylorandfrancis.com |
| Protopanaxatriol (B1242838) (PPT) Group | Protopanaxatriol | Hydroxyl groups at C-3, C-6, and C-20. | Rg1, Re, Rf, Rg2, Rh1 mdpi.comtaylorandfrancis.com |
Emergence and Academic Interest in Ginsenoside Rh7
Discovery and Initial Characterization within the Ginsenoside Family
Ginsenoside Rh7 is a minor, or rare, ginsenoside that is not typically abundant in raw ginseng. Its discovery is linked to the chemical investigation of processed ginseng, specifically the leaves of Panax ginseng. In a 2001 study focused on isolating new compounds, researchers identified six new minor saponins, one of which was named Ginsenoside Rh7. biocrick.commedchemexpress.comresearcher.life The structure of this new compound was elucidated using chemical and physicochemical methods, identifying it as a dammarane-type triterpene saponin (B1150181). researchgate.net
Rationale for Dedicated Research on Ginsenoside Rh7
The academic interest in minor ginsenosides like Rh7 stems from the observation that they often exhibit higher biological activity than their more abundant precursor molecules. mdpi.com Dedicated research into Ginsenoside Rh7 is driven by its potential pharmacological effects, particularly in oncology. researchgate.net Studies have reported that Rh7 can significantly inhibit the growth, proliferation, migration, and invasion of cancer cells, specifically in models of non-small cell lung cancer (NSCLC). mdpi.comnih.gov Researchers have found that Rh7 may exert its anti-tumor effects by regulating specific molecular pathways within cancer cells. nih.gov These promising initial findings provide a strong rationale for continued, focused investigation into the mechanisms and potential applications of Ginsenoside Rh7 as a bioactive compound. researchgate.netnih.gov
Structure
2D Structure
Properties
CAS No. |
343780-68-7 |
|---|---|
Molecular Formula |
C36H60O9 |
Molecular Weight |
636.9 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[6-methyl-2-(3,7,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C36H60O9/c1-19(2)10-9-13-35(7,45-31-30(43)29(42)28(41)22(18-37)44-31)20-11-15-34(6)27(20)21(38)16-24-33(5)14-12-25(39)32(3,4)23(33)17-26(40)36(24,34)8/h10,17,20-22,24-31,37-43H,9,11-16,18H2,1-8H3 |
InChI Key |
ARPGURKWJGBPTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(C(C=C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
physical_description |
Solid |
Origin of Product |
United States |
Isolation, Characterization, and Biosynthesis of Ginsenoside Rh7
Advanced Methodologies for Isolation and Purification
The isolation of ginsenoside Rh7 from its natural source involves a multi-step process that begins with extraction, followed by rigorous chromatographic separation and purification.
Extraction Techniques from Natural Sources
The initial and critical step in obtaining ginsenoside Rh7 is its efficient extraction from the leaves of Panax ginseng. nih.govnih.govscribd.com The selection of an appropriate extraction method is paramount to maximize the yield and preserve the structural integrity of this minor ginsenoside.
Conventional solvent-based extraction remains a fundamental technique for obtaining ginsenosides (B1230088) from plant material. nih.gov The choice of solvent is crucial and is typically based on the polarity of the target compounds. For ginsenosides, alcohols such as methanol (B129727) and ethanol, often in aqueous solutions, are commonly employed. nih.gov
The optimization of solvent-based extraction involves manipulating several key parameters to enhance efficiency. These parameters include the type of solvent, the ratio of solvent to raw material, the extraction temperature, and the duration of the extraction process. cndginseng.com.vn Techniques such as heat reflux extraction and Soxhlet extraction have been widely used for ginseng saponins (B1172615), although they can be time- and solvent-intensive. cndginseng.com.vn The goal is to achieve the highest possible recovery of ginsenosides while minimizing the co-extraction of impurities that could complicate subsequent purification steps. nih.gov
Table 1: Parameters for Solvent-Based Extraction Optimization of Ginsenosides
| Parameter | Description | Commonly Used for Ginsenosides | Rationale |
|---|---|---|---|
| Solvent Type | The choice of solvent based on the polarity of ginsenosides. | Methanol, Ethanol, Water, n-Butanol (often in aqueous mixtures) | Matches the polarity of ginsenosides to maximize solubility and extraction efficiency. |
| Solvent Concentration | The percentage of solvent in an aqueous solution. | 50-80% aqueous alcohol solutions | Adjusts the polarity of the solvent system to selectively extract ginsenosides. |
| Extraction Temperature | The temperature at which the extraction is performed. | Room temperature to boiling point of the solvent | Higher temperatures can increase solubility and diffusion rates, but may risk degradation of thermolabile compounds. |
| Extraction Time | The duration of the extraction process. | Several hours to 24 hours | Longer durations can increase yield but may also lead to the extraction of more impurities. |
To overcome the limitations of conventional methods, enhanced extraction techniques have been developed to improve efficiency and yield. researchgate.net High Hydrostatic Pressure Extraction (HHPE) utilizes high pressure to disrupt plant cell walls, facilitating the release of intracellular contents, including ginsenosides. researchgate.net This method can often be performed at lower temperatures, reducing the risk of thermal degradation.
Enzyme-assisted extraction (EAE) employs specific enzymes to break down the complex carbohydrate polymers of the plant cell wall. This enzymatic degradation enhances the permeability of the cell wall, allowing for more efficient solvent penetration and extraction of the target compounds. The selection of enzymes is critical and is based on the composition of the plant material.
Table 2: Overview of Enhanced Extraction Methods for Ginsenosides
| Method | Principle | Advantages |
|---|---|---|
| High Hydrostatic Pressure Extraction (HHPE) | High pressure disrupts cell membranes, enhancing solvent penetration and mass transfer. | Increased extraction efficiency, often at lower temperatures, preserving thermolabile compounds. |
| Enzyme-Assisted Extraction (EAE) | Enzymes hydrolyze cell wall components, facilitating the release of intracellular compounds. | Higher yields, environmentally friendly, and can be highly specific. |
Chromatographic Separation and Isolation Protocols
Following extraction, the crude extract contains a complex mixture of various ginsenosides and other plant metabolites. Therefore, a systematic and multi-step chromatographic process is essential to isolate ginsenoside Rh7 to a high degree of purity. nih.gov
The initial purification of the crude extract is typically achieved using column chromatography. nih.gov This technique separates compounds based on their differential affinities for the stationary phase and the mobile phase.
For ginsenoside separation, silica (B1680970) gel is a commonly used stationary phase. The separation is based on the principle of adsorption, where more polar compounds interact more strongly with the polar silica gel and thus elute later than less polar compounds. By using a gradient elution system, where the polarity of the mobile phase is gradually increased, different fractions containing various ginsenosides can be collected. medchemexpress.com
Macroporous resins are another effective stationary phase for the preliminary purification of ginsenosides. These resins have a porous structure and a large surface area, allowing for the separation of compounds based on differences in molecular size and polarity. They are particularly useful for removing pigments, salts, and other impurities from the crude extract.
Table 3: Column Chromatography Techniques for Ginsenoside Purification
| Technique | Stationary Phase | Principle of Separation | Application in Ginsenoside Isolation |
|---|---|---|---|
| Silica Gel Chromatography | Silica Gel | Adsorption | Separation of ginsenosides based on polarity differences. |
| Macroporous Resin Chromatography | Synthetic polymers with a porous structure | Adsorption and molecular size exclusion | Initial cleanup of crude extracts to remove impurities and enrich the ginsenoside fraction. |
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and isolation of individual ginsenosides, including the minor ginsenoside Rh7. researchgate.net HPLC offers high resolution and sensitivity, allowing for the separation of structurally similar compounds. nih.gov
Analytical HPLC is used to identify and quantify the components in the fractions obtained from column chromatography. Once the fractions containing ginsenoside Rh7 are identified, preparative HPLC is employed for its isolation in larger quantities. researchgate.net Preparative HPLC utilizes larger columns and higher flow rates compared to analytical HPLC to handle larger sample loads.
The choice of the stationary phase (typically a C18 reversed-phase column) and the mobile phase (often a gradient of water and acetonitrile (B52724) or methanol) is optimized to achieve the best possible separation of ginsenoside Rh7 from other co-eluting compounds. researchgate.netnih.gov The isolated compound is then collected, and its purity is confirmed using analytical HPLC and other spectroscopic methods. The successful isolation of ginsenoside Rh7 from the leaves of Panax ginseng has been reported, underscoring the efficacy of these combined chromatographic techniques. nih.gov
Table 4: HPLC in the Isolation of Ginsenosides
| HPLC Mode | Purpose | Typical Column | Common Mobile Phase |
|---|---|---|---|
| Analytical HPLC | Identification and quantification of ginsenosides in fractions. | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Gradient of water and acetonitrile/methanol, often with an acid modifier like formic acid. |
| Preparative HPLC | Isolation of pure ginsenoside Rh7 in larger quantities. | Reversed-phase C18 with larger dimensions. | Similar to analytical HPLC, optimized for larger sample loads. |
Counter-Current Chromatography (CCC/HSCCC) Applications
Counter-current chromatography (CCC), particularly its high-speed variant (HSCCC), is a liquid-liquid partition chromatography technique that has proven effective for the separation and purification of various natural products, including ginsenosides. nih.govglobalresearchonline.net Unlike traditional column chromatography, CCC avoids the use of a solid support matrix, which can cause irreversible adsorption and sample denaturation, making it particularly suitable for saponin (B1150181) isolation. nih.gov
The method relies on partitioning solutes between two immiscible liquid phases based on their differential distribution coefficients. globalresearchonline.net For ginsenosides, which occur as a complex mixture of structurally similar compounds in Panax species, CCC offers a high-resolution separation capability. nih.gov Researchers have successfully developed efficient CCC methodologies for isolating a wide array of ginsenosides from both Korean white and red ginseng. nih.gov
Methodologies often employ solvent systems composed of various ratios of n-hexane, n-butanol, methanol, methylene (B1212753) chloride, isopropanol, and water to achieve optimal separation. nih.govnih.gov By implementing advanced techniques such as flow-rate gradients or solvent gradient dilution strategies, it is possible to separate multiple ginsenosides with a broad range of polarities in a single run. nih.gov For instance, a one-step CCC separation of red ginseng extract yielded thirteen different ginsenosides, including Rg1, Re, Rf, Rg2, Rb1, Rb2, Rc, Rd, Rg3, Rk1, Rg5, Rg6, and F4. nih.gov The successful application of CCC for separating a wide variety of ginsenosides suggests its utility as a feasible and efficient technique for the preparative isolation of minor saponins like Ginsenoside Rh7 from complex plant extracts. nih.govresearchgate.net
De Novo Synthesis and Derivatization Strategies
The production of minor ginsenosides like Rh7 through synthetic and semi-synthetic methods is an area of significant research interest, aiming to overcome the low abundance in natural sources.
Chemical Synthesis Approaches for Ginsenoside Rh7 and Analogues
While chemical synthesis has been explored for some ginsenoside derivatives, such as fatty acid esters of ginsenoside-M1 and a mono-ester of ginsenoside-Rh1, specific literature detailing the de novo total chemical synthesis of Ginsenoside Rh7 was not identified in the reviewed sources. nih.gov The complex stereochemistry of the dammarane (B1241002) backbone and the multiple glycosidic linkages present a formidable challenge for total chemical synthesis. sci-hub.se
Chemoenzymatic Synthesis of Rh7 and its Derivatives
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical modifications. This approach can be used to create novel ginsenoside derivatives or to synthesize rare ginsenosides. A common strategy involves the enzymatic hydrolysis of major ginsenosides to obtain a key intermediate, which is then chemically modified. For instance, ginsenoside Rh1 was obtained through enzymatic hydrolysis and subsequently modified with octanoyl chloride to create a novel mono-ester. nih.gov Another approach involves one-pot enzymatic reactions coupling promiscuous glycosyltransferases with a sucrose (B13894) synthase to glycosylate the protopanaxadiol (B1677965) (PPD) aglycone, successfully synthesizing ginsenoside Rh2. sci-hub.sesjtu.edu.cn Despite the power of this methodology, specific chemoenzymatic strategies targeting the synthesis of Ginsenoside Rh7 have not been detailed in the reviewed scientific literature.
Elucidation of Biosynthetic Pathways
Ginsenosides are triterpenoid (B12794562) saponins synthesized in plants through complex, multi-step enzymatic pathways. The foundational precursors for all ginsenosides, including Rh7, are derived from two primary isoprenoid biosynthesis pathways. etals.org
General Ginsenoside Biosynthesis from Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways
The biosynthesis of all ginsenosides begins with the universal C5 isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). etals.orgnih.gov Plants produce these building blocks through two distinct pathways located in different cellular compartments: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. nih.govfrontiersin.org
The MVA pathway starts with acetyl-CoA. frontiersin.org A series of enzymatic reactions leads to the formation of the key C6 intermediate, mevalonic acid (MVA), which is then decarboxylated to form IPP. etals.org This pathway is generally considered the primary contributor to ginsenoside biosynthesis in Panax ginseng. frontiersin.orgnih.gov
The MEP pathway , located in the plastids, begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). etals.orgetals.org Subsequent steps convert DXP into MEP and ultimately yield IPP and DMAPP. frontiersin.org While the MVA pathway is dominant in roots, the MEP pathway has also been shown to contribute to ginsenoside generation, particularly in the leaves. nih.gov
Following the synthesis of IPP and DMAPP, farnesyl diphosphate synthase (FPS) catalyzes the condensation of these units to form farnesyl diphosphate (FPP). nih.gov Two molecules of FPP are then joined by squalene (B77637) synthase (SQS) to create the C30 hydrocarbon squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene (B107256), which serves as the final linear precursor for the cyclization step that forms the characteristic dammarane triterpenoid skeleton of ginsenosides. etals.orgresearchgate.net This dammarane backbone is then subjected to a series of specific hydroxylations and glycosylations by cytochrome P450 enzymes and glycosyltransferases to produce the vast diversity of ginsenosides found in nature. frontiersin.org
| Pathway | Location | Starting Materials | Key Intermediate | Primary Contribution in Panax |
| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | Mevalonic acid (MVA) | Roots (Major pathway for ginsenosides) |
| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | 2-C-methyl-D-erythritol 4-phosphate (MEP) | Leaves |
Role of Key Enzymes in Triterpene Saponin Formation
The biosynthesis of triterpenoid saponins, the class of compounds to which ginsenoside Rh7 belongs, is a complex process orchestrated by several key enzyme families. These enzymes work sequentially to generate the vast structural diversity observed in these natural products. nih.gov The primary classes of enzymes involved are Oxidosqualene Cyclases (OSCs), Cytochrome P450 monooxygenases (CYPs), and UDP-Glycosyltransferases (UGTs).
Oxidosqualene Cyclases (OSCs) OSCs are the gatekeepers of triterpenoid biosynthesis, catalyzing the first committed and diversifying step. nih.govinsajournal.in They initiate the process by cyclizing the linear C30 precursor, 2,3-oxidosqualene, into various polycyclic skeletons. insajournal.insemanticscholar.org This cyclization is a critical branch point in plant metabolism, directing the precursor towards either the synthesis of essential sterols (via cycloartenol (B190886) synthase) or the vast array of triterpenoids. nih.govoup.com The specific folding of the 2,3-oxidosqualene substrate within the enzyme's active site determines which of the more than 100 different triterpene backbones is formed, such as β-amyrin, lupeol, or dammarenediol-II, thereby laying the foundation for the structural diversity of saponins. nih.govkoreascience.kr
Cytochrome P450s (CYP450s) Following the formation of the initial triterpene scaffold by OSCs, Cytochrome P450 monooxygenases introduce further structural complexity. nih.gov This large and versatile family of enzymes is responsible for the region- and stereospecific oxidation of the triterpene backbone. nih.govmdpi.com These modifications typically involve the addition of hydroxyl (-OH), carboxyl (-COOH), or epoxy groups at various positions on the carbon rings. nih.govmdpi.com This oxidative decoration is a primary driver of the immense diversity of triterpenoid saponins found in nature and is essential for creating the specific aglycones (sapogenins) that will later be glycosylated. mdpi.comoup.com For instance, enzymes from the CYP716 family are known to be heavily involved in the oxidation of triterpene skeletons. nih.gov
UDP-Glycosyltransferases (UGTs) The final step in the biosynthesis of saponins is glycosylation, a reaction catalyzed by UDP-glycosyltransferases. frontiersin.orgresearchgate.net UGTs transfer sugar moieties from an activated sugar donor, such as UDP-glucose or UDP-xylose, to the hydroxyl or carboxyl groups on the triterpenoid aglycone. oup.comfrontiersin.org This process of attaching sugar chains significantly alters the properties of the molecule, enhancing its solubility, stability, and biological activity. frontiersin.org The remarkable specificity of different UGTs for the aglycone, the position of attachment, and the type of sugar transferred is a major contributor to the final structural and functional diversity of ginsenosides. researchgate.netnih.gov
| Enzyme Family | Precursor/Substrate | Product | Primary Function |
|---|---|---|---|
| Oxidosqualene Cyclases (OSCs) | 2,3-Oxidosqualene | Triterpene Skeletons (e.g., Dammarenediol-II, β-amyrin) | Catalyzes the cyclization of the linear precursor to form the foundational carbon backbone. nih.govinsajournal.in |
| Cytochrome P450s (CYP450s) | Triterpene Skeletons | Oxidized Triterpene Aglycones (Sapogenins) | Adds functional groups (e.g., -OH, -COOH) to the backbone, increasing structural diversity. nih.govmdpi.com |
| UDP-Glycosyltransferases (UGTs) | Aglycones and UDP-Sugars | Triterpenoid Saponins (Ginsenosides) | Attaches sugar moieties to the aglycone, affecting solubility and bioactivity. frontiersin.orgresearchgate.net |
Specific Biosynthetic Routes to Dammarane-Type Ginsenosides relevant to Rh7
Ginsenoside Rh7 is a dammarane-type saponin, and its biosynthesis follows a specific pathway originating from the general triterpenoid synthesis route. In Panax species, ginsenosides are predominantly synthesized via the mevalonate (MVA) pathway, which occurs in the cytoplasm. jscimedcentral.comnih.gov
Precursor Formation: The MVA pathway begins with acetyl-CoA and proceeds through several steps to generate the universal five-carbon isoprenoid building blocks: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). jscimedcentral.comfrontiersin.org
Squalene Synthesis: These C5 units are sequentially condensed to form the C30 linear hydrocarbon, squalene. jscimedcentral.com
Epoxidation: Squalene is then converted to (S)-2,3-oxidosqualene by the enzyme squalene epoxidase. jscimedcentral.com
Cyclization to Dammarane Skeleton: This is the crucial branching point for dammarane-type ginsenosides. The enzyme dammarenediol-II synthase, a specific type of OSC, catalyzes the cyclization of 2,3-oxidosqualene to produce the tetracyclic dammarane scaffold, specifically dammarenediol-II. koreascience.kr
Hydroxylation to Protopanaxadiol (PPD): The dammarenediol-II backbone is then hydroxylated by a specific cytochrome P450 enzyme, protopanaxadiol synthase (classified as CYP716A47). nih.govfrontiersin.org This enzyme introduces a hydroxyl group at the C-12 position, converting dammarenediol-II into the key aglycone protopanaxadiol (PPD). koreascience.krfrontiersin.org PPD is the direct precursor for an entire subclass of ginsenosides, including Rh7.
Glycosylation: The final steps involve the sequential attachment of sugar molecules to the PPD aglycone by various UGTs. These enzymes can add sugars to the hydroxyl groups at the C-3 and C-20 positions of the PPD skeleton. nih.gov The specific sequence and linkage of these sugar additions, catalyzed by a suite of distinct UGTs, result in the formation of a wide array of PPD-type ginsenosides, including major ones like Rb1 and Rd, and minor derivatives such as Rh7.
Metabolic Engineering for Enhanced Ginsenoside Rh7 Production in Heterologous Systems
The low abundance of minor ginsenosides like Rh7 in Panax plants, combined with the slow growth of the plant itself, makes extraction an inefficient production method. nih.gov Metabolic engineering in microbial hosts, often termed "heterologous production," offers a promising alternative for sustainable and scalable synthesis. The yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are common chassis organisms for this purpose due to their well-understood genetics and rapid growth. nih.govnih.gov
The core strategy involves reconstructing the ginsenoside biosynthetic pathway in the host microorganism by introducing the necessary genes from P. ginseng. nih.gov For a PPD-type ginsenoside, this typically requires the expression of:
Dammarenediol-II synthase (DDS): The OSC that creates the dammarane skeleton. nih.gov
Protopanaxadiol synthase (PPDS): The CYP450 that converts dammarenediol-II to PPD. nih.gov
Cytochrome P450 Reductase (CPR): A partner enzyme, often sourced from Arabidopsis thaliana or yeast itself, that is essential for the function of the plant CYP450. frontiersin.orgnih.gov
Specific UDP-Glycosyltransferases (UGTs): The enzymes that attach the correct sugar moieties to the PPD core to generate the target ginsenoside. nih.govnih.gov
To achieve high yields, several optimization strategies are employed:
Enhancing Precursor Supply: A major bottleneck is often the availability of the initial precursors. This is addressed by upregulating the native MVA pathway in the host organism. Overexpressing key enzymes like truncated HMG-CoA reductase (tHMG1) and farnesyl diphosphate synthase (ERG20) can significantly boost the metabolic flux towards the production of 2,3-oxidosqualene. nih.govnih.gov
Balancing Pathway Expression: The expression levels of the heterologous genes must be carefully balanced to prevent the accumulation of toxic intermediates and ensure a smooth flow through the pathway. nih.gov
Enzyme Engineering: The catalytic efficiency of plant enzymes can sometimes be low in a microbial host. Protein engineering techniques can be used to create mutant versions of enzymes, such as UGTs, with enhanced activity or altered specificity, leading to higher product titers. sjtu.edu.cnresearchgate.net
Through these combined strategies, researchers have successfully produced various ginsenosides, including PPD, Compound K, Rd, and Rh2, in engineered microbes. nih.govsjtu.edu.cnfrontiersin.org This platform provides a robust foundation for the future production of rare ginsenosides like Rh7 by identifying and incorporating the specific UGTs responsible for its final synthesis.
| Strategy | Objective | Example Approach |
|---|---|---|
| Heterologous Gene Expression | Reconstruct the biosynthetic pathway in a microbial host. | Introduce genes for DDS, PPDS, CPR, and specific UGTs into S. cerevisiae. nih.gov |
| Increasing Precursor Supply | Boost the availability of building blocks for the pathway. | Overexpress key enzymes of the host's native MVA pathway (e.g., tHMG1). nih.gov |
| Balancing Metabolic Flux | Prevent bottlenecks and accumulation of toxic intermediates. | Optimize promoter strengths and gene copy numbers for each pathway enzyme. |
| Enzyme Engineering | Improve the performance of key biosynthetic enzymes. | Use semi-rational design to enhance the catalytic efficiency of a UGT. sjtu.edu.cn |
| Fermentation Optimization | Increase final product titer and overcome toxicity. | Employ two-phase extractive fermentation to continuously remove the product. nih.gov |
Preclinical Pharmacological Activities and Molecular Mechanisms of Ginsenoside Rh7
In Vitro Cellular Models for Activity Assessment
Ginsenoside Rh7 has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines in a dose-dependent manner. In studies involving non-small cell lung cancer (NSCLC), Rh7 has been shown to suppress the growth of A549 and H1299 cells. nih.gov For instance, treatment with Rh7 resulted in a 72% reduction in the growth rate of A549 cells and a 75% reduction in H1299 cells compared to control groups after four days. nih.gov The half-lethal dose (IC50) for A549 cells was determined to be 22.5 μM. nih.gov
Similar anti-proliferative activity has been observed in gastric cancer (GC) cell lines, including SGC-7901 and AGS. researchgate.netresearchgate.net Treatment with Rh7 at concentrations of 25 μM and 50 μM led to a notable decrease in the proliferation rates of both AGS and SGC-7901 cells. researchgate.net Furthermore, clonogenic assays confirmed that Rh7 significantly reduced the colony formation ability of these gastric cancer cells. researchgate.net Beyond inhibiting proliferation, research indicates that Rh7 can also block the progression of the cell cycle in NSCLC cells, a key mechanism for controlling tumor growth. nih.gov
| Cell Line | Cancer Type | Observed Effect | Key Findings | Source |
|---|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of Proliferation | 72% reduction in growth rate at Day 4. IC50 value of 22.5 μM. | nih.gov |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of Proliferation & Cell Cycle Arrest | 75% reduction in growth rate at Day 4. Treatment blocked cell cycle progression. | nih.gov |
| SGC-7901 | Gastric Cancer (GC) | Inhibition of Proliferation & Colony Formation | Dose-dependent decrease in proliferation and a notable decline in colony formation at 25 μM and 50 μM. | researchgate.netresearchgate.net |
| AGS | Gastric Cancer (GC) | Inhibition of Proliferation & Colony Formation | Dose-dependent decrease in proliferation and a notable decline in colony formation at 25 μM and 50 μM. | researchgate.netresearchgate.net |
A critical aspect of cancer malignancy is the ability of tumor cells to migrate and invade surrounding tissues. Preclinical studies have shown that Ginsenoside Rh7 can significantly suppress these metastatic potentials in cancer cells. nih.gov In NSCLC cell lines, transwell assays revealed that Rh7 markedly inhibited cell migratory ability. nih.gov Specifically, the migration number of Rh7-treated A549 cells decreased by 73.5%, and H1299 cells by 20.2%, compared with their respective control groups. nih.gov
This inhibitory effect extends to gastric cancer cells, where treatment with Ginsenoside Rh7 resulted in a notable decrease in the number of invading and migrating SGC-7901 and AGS cells. researchgate.net These findings suggest that Rh7 may interfere with the cellular machinery responsible for cell movement and tissue invasion, highlighting its potential as an anti-metastatic agent. nih.govresearchgate.net The mechanism for this in NSCLC cells has been linked to the regulation of the ILF3-AS1/miR-212/SMAD1 axis. nih.govnih.gov
| Cell Line | Cancer Type | Observed Effect | Key Findings | Source |
|---|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of Migration | 73.5% decrease in the number of migratory cells compared to control. | nih.gov |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of Migration | 20.2% decrease in the number of migratory cells compared to control. | nih.gov |
| SGC-7901 | Gastric Cancer (GC) | Inhibition of Migration & Invasion | Notably decreased number of migrating and invading cells. | researchgate.net |
| AGS | Gastric Cancer (GC) | Inhibition of Migration & Invasion | Notably decreased number of migrating and invading cells. | researchgate.net |
Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells, and its induction is a primary goal of many cancer therapies. nih.gov While direct studies on Rh7-induced apoptosis are emerging, its mechanism is understood through its regulatory effects and by examining closely related ginsenosides (B1230088). In NSCLC, Ginsenoside Rh7 has been found to regulate cell viability and apoptosis through the ILF3-AS1/miR-212/SMAD1 signaling axis. nih.gov
Studies on other ginsenosides, such as Rh2, provide further insight into the potential apoptotic pathways modulated by this class of compounds. Ginsenoside Rh2 is known to induce apoptosis in colorectal cancer cells by activating the p53 pathway, which in turn increases the levels of the pro-apoptotic protein Bax and decreases the anti-apoptotic protein Bcl-2. nih.govresearchgate.net The induction of apoptosis by ginsenosides often involves the activation of caspases, which are key proteases in the cell death cascade. nih.gov For example, Ginsenoside Rh2 has been shown to activate caspase-1 and caspase-3 in human neuroblastoma cells and caspase-8 and -9 in other cancer models, leading to cellular dismantling. researchgate.netkoreascience.krsemanticscholar.org Given these findings, it is plausible that Ginsenoside Rh7 employs similar mechanisms involving the modulation of Bcl-2 family proteins and the activation of caspase cascades to induce programmed cell death in cancer cells.
Cellular signaling pathways involving kinase cascades are fundamental to cell survival, proliferation, and growth; their dysregulation is a hallmark of cancer. The PI3K/Akt/mTOR pathway is a critical intracellular mediator that, when activated, promotes cell survival and proliferation. mdpi.com Many ginsenosides exert their anticancer effects by inhibiting this pathway. koreascience.kr For instance, Ginsenoside Rh2 has been shown to suppress the PI3K/Akt/mTOR pathway in osteosarcoma and T-cell acute lymphoblastic leukemia cells. koreascience.krdb-thueringen.de Similarly, Ginsenoside Rd has been found to inhibit the Akt/mTOR/p70S6K signaling cascade in breast cancer models. nih.govnih.gov
The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway that regulates cellular processes including proliferation and apoptosis. mdpi.com Evidence shows that ginsenosides can also target this pathway. Ginsenoside Rh2 enhances apoptosis in osteosarcoma cells by increasing the activity of the MAPK pathway while simultaneously suppressing PI3K/Akt/mTOR signaling. db-thueringen.de This dual regulation suggests a complex interplay of signaling modulation. While direct evidence for Ginsenoside Rh7 is still developing, its demonstrated effects on proliferation and apoptosis strongly suggest that it likely acts, at least in part, through the modulation of these critical kinase cascades, consistent with the broader activity profile of dammarane-type ginsenosides.
Transcription factors are proteins that regulate the expression of genes involved in critical cellular processes, including inflammation, survival, and metastasis. Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a significant role in cancer development by controlling the expression of pro-inflammatory and survival genes. biomolther.org The inhibition of the NF-κB pathway is a recognized anti-inflammatory and anticancer strategy. biomolther.org
Several ginsenosides have been identified as potent modulators of NF-κB signaling. nih.gov They can target different steps in the NF-κB activation pathway. For example, some ginsenosides can block the translocation of NF-κB subunits into the nucleus, preventing them from activating target genes. nih.gov The activity of NF-κB is often linked to upstream kinase pathways like PI3K/Akt and MAPK. mdpi.com Ginsenoside Rh2 has been shown to suppress NF-κB activity in osteosarcoma cells, which is associated with its anticancer effects. db-thueringen.de Activator protein-1 (AP-1) is another transcription factor involved in tumor growth and migration that is regulated by ginsenosides. researchgate.net Given the established role of other ginsenosides in modulating these transcription factors, it is hypothesized that the anticancer activities of Ginsenoside Rh7 may also involve the inhibition of pro-tumorigenic transcription factors like NF-κB and AP-1.
Modulation of Cellular Signaling Pathways
Modulation of Receptor-Ligand Interactions
While direct experimental studies detailing the specific binding of ginsenoside Rh7 to receptors are limited, bioinformatics analyses have provided insights into its potential interactions. Computational studies suggest that Rh7 is likely involved in regulating neuroactive ligand-receptor interaction pathways. frontiersin.org This indicates that ginsenoside Rh7 may exert some of its biological effects by modulating the signaling of various receptors in the nervous system. However, the specific receptors and the nature of these interactions, whether agonistic or antagonistic, remain to be fully elucidated through further experimental validation.
Ginsenosides, as a class of compounds, are known to interact with a variety of receptors. Their structural similarity to steroid hormones allows them to function as ligands for several steroid hormone receptors, including glucocorticoid and estrogen receptors. nih.gov Additionally, some ginsenosides have been shown to modulate the activity of neurotransmitter receptors like GABAA, serotonin (B10506) (5-HT3A), and nicotinic acetylcholine (B1216132) receptors. nih.govdntb.gov.ua Molecular docking studies have also been employed to predict the binding of various ginsenosides to target proteins, such as Aurora kinase A, MEK1, and EGFR, which are implicated in cancer. nih.gov While these studies provide a framework for understanding how ginsenosides might interact with cellular receptors, specific molecular docking and binding affinity studies for ginsenoside Rh7 are not yet widely available in the literature.
Gene Expression Profiling and Bioinformatics Analysis (e.g., RNA-seq, WGCNA)
The impact of ginsenoside Rh7 on global gene expression has been investigated using high-throughput techniques like RNA sequencing (RNA-seq). In a study on non-small cell lung cancer (NSCLC) cells, RNA-seq analysis revealed that treatment with ginsenoside Rh7 resulted in significant alterations in the gene expression profile. A total of 177 genes were identified as being differentially expressed, with 87 genes being upregulated and 90 genes downregulated following treatment. nih.gov
To further understand the complex regulatory networks influenced by ginsenoside Rh7, Weighted Gene Co-expression Network Analysis (WGCNA) has been employed. WGCNA helps to identify modules of co-expressed genes that are associated with specific biological functions or treatments. In the context of NSCLC, WGCNA was used to construct a co-expression network for the downstream regulatory genes of Rh7. This analysis identified specific modules of genes that are highly correlated with the effects of ginsenoside Rh7, providing a more systemic view of its mechanism of action. nih.gov Through this approach, key regulatory genes within the network can be pinpointed, offering potential therapeutic targets.
Table 1: Differentially Expressed Genes in NSCLC Cells Treated with Ginsenoside Rh7
| Regulation | Number of Genes |
|---|---|
| Upregulated | 87 |
| Downregulated | 90 |
| Total | 177 |
This table summarizes the findings from an RNA-seq analysis on NSCLC cells, showing the number of genes whose expression was significantly altered by ginsenoside Rh7 treatment. nih.gov
Role in Non-Coding RNA Regulation (e.g., lncRNAs, miRNAs)
Ginsenoside Rh7 has been shown to exert its pharmacological effects, at least in part, by modulating the expression of non-coding RNAs, such as long non-coding RNAs (lncRNAs) and microRNAs (miRNAs). These molecules are crucial regulators of gene expression and are often dysregulated in diseases like cancer.
In non-small cell lung cancer (NSCLC), ginsenoside Rh7 was found to inhibit the expression of the lncRNA ILF3-AS1. nih.gov This lncRNA has been implicated in the progression of NSCLC. The downregulation of ILF3-AS1 by ginsenoside Rh7 is a key mechanism of its anti-tumor activity. nih.gov
Furthermore, ginsenoside Rh7 influences the interplay between lncRNAs and miRNAs. ILF3-AS1 functions as a competitive endogenous RNA (ceRNA), which means it can "sponge" or bind to specific miRNAs, thereby preventing them from interacting with their target messenger RNAs (mRNAs). In NSCLC, ILF3-AS1 negatively controls the levels of miR-212. nih.gov By inhibiting ILF3-AS1, ginsenoside Rh7 effectively increases the availability of miR-212. This is significant because miR-212, in turn, targets the mRNA of SMAD1, a protein involved in tumor progression. nih.gov Therefore, the regulatory cascade initiated by ginsenoside Rh7 leads to the suppression of SMAD1 expression, contributing to the inhibition of cancer cell proliferation, migration, and invasion. nih.gov
This intricate regulatory network highlights the sophisticated molecular mechanisms through which ginsenoside Rh7 operates. The modulation of the ILF3-AS1/miR-212/SMAD1 axis is a prime example of how this natural compound can influence cellular processes at the level of non-coding RNA regulation. nih.gov
Table 2: Ginsenoside Rh7-Mediated Non-Coding RNA Regulation in NSCLC
| Molecule | Effect of Ginsenoside Rh7 | Downstream Target | Consequence |
|---|---|---|---|
| lncRNA ILF3-AS1 | Inhibition of expression | miR-212 | Increased availability of miR-212 |
This table illustrates the regulatory cascade initiated by ginsenoside Rh7 in non-small cell lung cancer, involving the modulation of a lncRNA and a miRNA to ultimately affect a protein involved in tumor progression. nih.gov
In Vivo Animal Models for Activity Assessment
While in vitro studies have provided valuable insights into the molecular mechanisms of ginsenoside Rh7, in vivo animal models are crucial for evaluating its efficacy and systemic effects in a living organism. However, specific in vivo studies focusing exclusively on ginsenoside Rh7 are currently limited in the available scientific literature. Much of the in vivo research has been conducted on more abundant ginsenosides or mixtures of ginsenosides. semanticscholar.orgnih.gov
Evaluation of Efficacy in Disease Models (e.g., tumor xenografts)
The in vivo anti-tumor activity of many ginsenosides has been demonstrated in various cancer models, including tumor xenografts in mice. semanticscholar.orgjcancer.org These studies typically involve implanting human cancer cells into immunocompromised mice and then treating the animals with the compound of interest to observe its effects on tumor growth. For instance, ginsenosides like Rg3 and Rh2 have shown strong anti-cancer effects in xenograft models. semanticscholar.orgjcancer.org While it is plausible that ginsenoside Rh7 possesses similar anti-tumor properties in vivo, as suggested by its potent in vitro activity, specific studies evaluating its efficacy in tumor xenograft models have not been widely reported. The inhibitory effects of various ginsenosides on tumor growth in vivo suggest that these compounds could be promising candidates for further development as novel anticancer agents. frontiersin.org
Impact on Physiological Systems and Tissue Responses
The administration of ginsenosides in animal models can have diverse effects on various physiological systems. Studies on different ginsenosides have reported impacts on the nervous, cardiovascular, and immune systems. semanticscholar.orgmdpi.comfrontiersin.org For example, some ginsenosides have been shown to have neuroprotective effects, improve cognitive function, and modulate immune responses in animals. mdpi.comfrontiersin.orgmdpi.com Additionally, the anti-inflammatory properties of ginsenosides have been observed in various animal models of inflammation. frontiersin.org
Ginsenosides can also influence tissue responses to injury or disease. For instance, some have been shown to protect against ischemia-reperfusion injury in the brain and heart. mdpi.com The systemic administration of ginsenosides can lead to their distribution in various tissues, where they can exert their biological activities. However, the specific impact of ginsenoside Rh7 on different physiological systems and tissue responses in vivo remains an area that requires further investigation.
Investigation of Systemic Mechanisms of Action
Understanding the systemic mechanisms of action of a compound involves studying its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its effects on the whole organism. The bioavailability of ginsenosides can be low and variable, with significant metabolism occurring in the gastrointestinal tract by the gut microbiota. nih.govnih.gov This biotransformation can lead to the formation of metabolites that may have different or more potent biological activities than the parent compound. nih.gov
Investigating the systemic mechanisms of ginsenoside Rh7 would involve tracking its fate in the body and identifying its systemic targets. This could include examining its effects on signaling pathways in different organs and its interactions with the gut microbiome. While general studies on the pharmacokinetics and metabolism of ginsenosides exist, specific data for Rh7 is scarce. nih.govnih.gov The systemic effects of ginsenosides are complex, often involving the modulation of multiple pathways and targets throughout the body. frontiersin.org Elucidating these systemic mechanisms for ginsenoside Rh7 is essential for its potential development as a therapeutic agent.
Specific Mechanistic Roles and Pathological Contexts
Ginsenoside Rh7 has demonstrated significant anti-proliferative effects in preclinical studies, particularly in non-small cell lung cancer (NSCLC) cell lines. nih.gov Research has identified a key molecular pathway through which Rh7 exerts its tumor-suppressive functions. The primary mechanism involves the regulation of a long non-coding RNA (lncRNA) and its subsequent downstream targets. nih.gov
In NSCLC cells, Ginsenoside Rh7 was found to significantly inhibit the expression of the lncRNA ILF3-AS1. This lncRNA is a critical regulator in the proliferation and progression of NSCLC. By downregulating ILF3-AS1, Ginsenoside Rh7 initiates a cascade of events that curtails cancer cell growth. The suppression of ILF3-AS1 leads to an increase in the availability of microRNA-212 (miR-212), which ILF3-AS1 normally sponges and inactivates. nih.gov
Elevated levels of miR-212, in turn, allow it to target and suppress its downstream effector, SMAD1. The inhibition of the ILF3-AS1/miR-212/SMAD1 signaling axis by Ginsenoside Rh7 ultimately leads to a significant reduction in NSCLC cell proliferation and the blockage of cell cycle progression. nih.gov A study using H1299 NSCLC cells treated with Rh7 identified 177 differentially expressed genes, with 90 being downregulated, further highlighting the compound's impact on the genetic machinery of cancer cells. nih.gov
| Cancer Cell Line | Observed Effect | Molecular Mechanism | Reference |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Inhibition of cell proliferation and blockage of cell cycle progression. | Suppression of the ILF3-AS1/miR-212/SMAD1 signaling axis. | nih.gov |
The molecular pathway targeted by Ginsenoside Rh7 to inhibit proliferation also plays a crucial role in its anti-metastatic and anti-invasive activities. nih.gov The process of metastasis involves the migration of cancer cells from the primary tumor and their invasion into surrounding tissues and distant organs.
Preclinical research in non-small cell lung cancer (NSCLC) has shown that Ginsenoside Rh7 can significantly suppress cell migration and invasion. nih.gov This effect is directly linked to its ability to downregulate the lncRNA ILF3-AS1. The subsequent modulation of the miR-212/SMAD1 axis, which is critical for cell growth, also governs cellular processes related to motility and invasion. By inhibiting this pathway, Ginsenoside Rh7 effectively reduces the metastatic potential of NSCLC cells. nih.gov
| Cancer Type | Observed Effect | Molecular Mechanism | Reference |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Suppression of cancer cell migration and invasion. | Inhibition of the ILF3-AS1/miR-212/SMAD1 signaling pathway. | nih.gov |
Currently, there is a lack of specific preclinical research data detailing the direct effects of Ginsenoside Rh7 on the regulation of inflammatory pathways and cytokine expression. While various other ginsenosides have been studied for their anti-inflammatory properties, information focusing solely on Ginsenoside Rh7 is not available in the existing scientific literature. mdpi.comnih.govnih.gov
Specific preclinical studies focusing exclusively on the antioxidant effects and oxidative stress modulation by Ginsenoside Rh7 are limited. General studies on ginsenosides suggest that they can possess antioxidant properties and protect against oxidative stress by influencing various signaling pathways, but direct evidence for Ginsenoside Rh7's activity in this context has not been specifically reported. nih.govnih.gov
There is currently a scarcity of preclinical studies specifically investigating the potential immunomodulatory mechanisms of Ginsenoside Rh7. Although the immunomodulatory properties of the Panax ginseng plant and other individual ginsenosides have been a subject of research, the precise role and mechanisms of action for Ginsenoside Rh7 within the immune system have not been elucidated. nih.govnih.govresearchgate.net
Analytical Methodologies for Ginsenoside Rh7 Detection and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for the separation of ginsenosides (B1230088) from the intricate mixture of compounds present in ginseng. researchgate.net The choice of chromatographic method and detector is critical, as ginsenosides like Rh7 lack a strong chromophore, making detection by UV spectrophotometry less sensitive. nih.gov
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV/DAD, ELSD, CAD)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of ginsenosides. researchgate.netjlu.edu.cn Due to the weak UV absorption of ginsenosides, detection is typically performed at low wavelengths, around 203 nm. fao.orgnih.gov However, this can lead to high baseline noise and interference from other compounds that absorb at similar wavelengths. nih.gov To overcome these limitations, alternative detectors are often employed.
Diode-Array Detector (DAD): While still based on UV absorption, a DAD provides spectral data for each peak, which can aid in peak purity assessment and identification. nih.gov
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte. nih.gov It provides a stable baseline even with gradient elution, making it suitable for the analysis of non-chromophoric compounds like ginsenoside Rh7. nih.gov
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that offers high sensitivity and consistent response for non-volatile analytes, making it a valuable tool for quantifying ginsenosides. nih.govmdpi.com
A typical HPLC setup for ginsenoside analysis involves a reversed-phase C18 column with a gradient elution system, often using a mobile phase consisting of water and acetonitrile (B52724). researchgate.netmdpi.com
Ultra-High-Performance Liquid Chromatography (UHPLC) for High Resolution and Sensitivity
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering improved resolution, faster analysis times, and enhanced sensitivity. nih.gov Operating at much higher pressures, UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), leading to more efficient separations. mdpi.comnih.gov This is particularly advantageous for analyzing complex mixtures like ginseng extracts, where numerous ginsenosides with similar structures need to be resolved. nih.gov The increased sensitivity of UHPLC is also beneficial for detecting minor ginsenosides like Rh7. mdpi.com
Gas Chromatography (GC) for Volatile Components
Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. researchgate.net Since ginsenosides are large, non-volatile molecules, direct analysis by GC is not feasible. mdpi.com However, GC can be employed for the analysis of volatile components in ginseng or after derivatization of the ginsenosides to make them more volatile. researchgate.netnih.gov In the early stages of ginsenoside analysis, GC methods involving the analysis of trimethylsilyl (B98337) derivatives were common. researchgate.net More recently, Headspace Solid-Phase Micro-Extraction (HS-SPME) coupled with GC/MS has been used for the untargeted metabolomics analysis of volatile components in various Panax species. techscience.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for the qualitative or semi-quantitative analysis of ginsenosides. researchgate.netnih.gov It is often used for initial screening and to identify the presence of specific ginsenosides by comparing the retardation factor (Rf) values and coloration with known standards after derivatization with a spray reagent. fao.orgsigmaaldrich.comresearchgate.net Two-dimensional TLC can enhance the separation of complex mixtures of ginsenosides. nih.gov While not as precise as HPLC or UHPLC for quantification, HPTLC (High-Performance Thin-Layer Chromatography) offers improved resolution and sensitivity over conventional TLC. sigmaaldrich.com
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method like LC, it provides a highly sensitive and selective tool for the identification and quantification of compounds. researchgate.net
LC-MS and LC-MS/MS for Identification and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the definitive identification and structural characterization of ginsenosides, including minor components like Rh7. d-nb.infomdpi.comresearchgate.netresearchgate.net
In LC-MS analysis, after separation by the LC system, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of large, thermally labile molecules like ginsenosides, often forming protonated molecules [M+H]+ or other adducts. d-nb.inforesearchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, which aids in determining the elemental composition of the detected compounds. mdpi.commdpi.com
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of ginsenoside Rh7), which is then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides valuable structural information, allowing for the unambiguous identification of the compound. d-nb.infosemanticscholar.org For instance, the fragmentation of ginsenoside Rh7 would reveal information about its aglycone and sugar moieties. semanticscholar.orgresearchgate.net Researchers have successfully used LC-MS/MS to identify and characterize numerous ginsenosides, including the differentiation of isomers. d-nb.infosemanticscholar.orgresearchgate.net A study in 2023 successfully identified ginsenoside Rh7 in the roots and rhizomes of Panax ginseng using a targeted MS/MS analysis approach. semanticscholar.org The compound, denoted as R452, was identified by its elution time and the formation of its aglycone at m/z 473.3669 after losing a glucose moiety from its [M-H]− ion. semanticscholar.orgresearchgate.net
| Analytical Technique | Application for Ginsenoside Rh7 | Key Findings/Advantages |
| HPLC-DAD | Quantification and purity assessment. | Provides spectral data for peak purity but has limited sensitivity for weak UV-absorbing compounds. nih.gov |
| HPLC-ELSD/CAD | Quantification of non-chromophoric ginsenosides. | Universal detection with stable baselines, suitable for compounds lacking strong chromophores. nih.gov |
| UHPLC | High-resolution separation and sensitive detection. | Faster analysis, improved resolution, and higher sensitivity compared to HPLC. nih.gov |
| GC | Analysis of volatile derivatives (not for direct analysis). | Requires derivatization for non-volatile ginsenosides. researchgate.net |
| TLC/HPTLC | Qualitative screening and identification. | Simple, cost-effective method for preliminary analysis. researchgate.netsigmaaldrich.com |
| LC-MS | Identification based on accurate mass. | Provides molecular weight information for compound identification. nih.govresearchgate.net |
| LC-MS/MS | Structural characterization and definitive identification. | Provides fragmentation patterns for unambiguous identification and isomer differentiation. d-nb.infosemanticscholar.org |
High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) for Structural Elucidation
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous structural determination of ginsenosides like Rh7. Instruments such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide exceptional mass accuracy, often to the sixth decimal place, which is vital for confirming the elemental composition of the molecule and its fragments. mdpi.commdpi.com
The process typically involves coupling Ultra-High-Performance Liquid Chromatography (UHPLC) with the mass spectrometer (UHPLC-Q-TOF-MS or UHPLC-Orbitrap-MS). nih.govmdpi.com This setup allows for the separation of complex mixtures of ginsenosides before they enter the mass spectrometer for analysis. mdpi.com The high resolution and sensitivity of these instruments enable the detection and characterization of low-abundance ginsenosides. mdpi.com
For structural elucidation, the fragmentation patterns generated in the mass spectrometer are analyzed. Collision-induced dissociation (CID) is a common technique used to break down the parent molecule into smaller fragment ions. sci-hub.se By analyzing the mass-to-charge ratio (m/z) of these fragments, researchers can deduce the structure of the original molecule, including the sequence and attachment points of the sugar moieties to the aglycone core. researchgate.net For instance, the neutral loss of sugar residues (e.g., 162 Da for a hexose) is a characteristic fragmentation pathway for ginsenosides. nih.gov The high mass accuracy of Q-TOF and Orbitrap systems ensures that these fragment ions are correctly identified, which is crucial for distinguishing between isomeric compounds. mdpi.comsci-hub.se
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is the most commonly used ionization source for the analysis of ginsenosides by mass spectrometry due to its soft ionization nature, which minimizes in-source fragmentation and preserves the molecular ion. mdpi.comresearchgate.net ESI can be operated in both positive and negative ion modes, providing complementary structural information. sci-hub.seresearchgate.net
In positive ion mode, ESI typically generates protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+. researchgate.net The analysis of these adducts can be useful for determining the molecular weight. In negative ion mode, deprotonated molecules [M-H]- are predominantly formed, and this mode is often preferred for ginsenoside analysis as it can provide clearer fragmentation spectra for structural elucidation. mdpi.commcmaster.ca The fragmentation of the [M-H]- ion often reveals the sequence of sugar units and the structure of the aglycone. mcmaster.ca
Liquid chromatography coupled with ESI tandem mass spectrometry (LC-ESI-MS/MS) is a powerful and widely used tool for the qualitative and quantitative analysis of ginsenosides. mdpi.comresearchgate.net This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of Ginsenoside Rh7 in complex herbal extracts.
Spectroscopic Methods
Spectroscopic methods are fundamental for the definitive structural determination of novel or isolated compounds like Ginsenoside Rh7.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including ginsenosides. filab.fr It provides detailed information about the carbon-hydrogen framework of the molecule. filab.fr One-dimensional (1D) NMR techniques like ¹H-NMR and ¹³C-NMR, along with two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC, are employed to unambiguously assign all proton and carbon signals and to determine the connectivity of atoms within the molecule. nih.gov
The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) observed in the NMR spectra allow for the determination of the stereochemistry of the aglycone and the sugar moieties, as well as the linkage positions and anomeric configurations of the glycosidic bonds. koreascience.krnih.gov The structures of numerous ginsenosides, including minor and isomeric forms, have been definitively established using comprehensive NMR analysis. nih.govresearcher.life
Table 1: Representative NMR Data for Ginsenoside Analysis (Note: This table is a generalized representation. Specific chemical shifts for Ginsenoside Rh7 would require dedicated experimental data.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-1 | 0.9 - 1.2 | 38.0 - 40.0 | C-2, C-5, C-10 |
| H-3 | 3.0 - 3.5 | 77.0 - 80.0 | C-1, C-2, C-4, C-5, C-Glc-1' |
| H-12 | 4.5 - 5.0 | 68.0 - 72.0 | C-11, C-13, C-17 |
| H-20 | 1.5 - 1.8 | 72.0 - 75.0 | C-17, C-21, C-22 |
| Glc-1' | 4.3 - 4.8 | 104.0 - 106.0 | C-3 |
Other Spectroscopic Techniques (e.g., UV-Vis, IR)
While not as structurally informative as NMR or MS, other spectroscopic techniques provide complementary data.
Ultraviolet-Visible (UV-Vis) Spectroscopy : Ginsenosides generally exhibit weak UV absorption due to the lack of extensive chromophores in their structure. frontiersin.org However, UV-Vis spectroscopy can be used for the quantitative analysis of total ginsenosides in an extract, often after a colorimetric reaction. researchgate.net The UV spectrum of a purified ginsenoside is sometimes used as a supplementary identification characteristic. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For ginsenosides, characteristic IR absorption bands include those for hydroxyl (-OH) groups, C-H bonds, and C-O ether linkages, which are abundant in the sugar and aglycone moieties. nih.govresearcher.life This information helps to confirm the general chemical nature of the isolated compound. frontiersin.org
Quality Control and Standardization of Ginsenoside Rh7 Extracts
The quality, safety, and efficacy of herbal products containing ginsenosides depend on the consistency of their chemical composition. nih.gov Standardization is the process of implementing a set of standards to ensure this consistency. ijcrt.org For ginsenoside extracts, this involves controlling the entire manufacturing process, from the cultivation and harvesting of the raw plant material to the final extraction and formulation. nih.gov
Key aspects of quality control for extracts containing Ginsenoside Rh7 include:
Authentication of Raw Material : Ensuring the correct species of Panax is used.
Quantification of Marker Compounds : Using validated analytical methods, such as HPLC or UHPLC-MS/MS, to quantify the content of specific ginsenosides, including Rh7. d-nb.infonih.gov This ensures that the extract contains a consistent and specified amount of the active or characteristic constituents.
Chemical Fingerprinting : Creating a comprehensive chemical profile of the extract to ensure batch-to-batch consistency. This can be achieved using techniques like HPLC or HPTLC.
Purity Testing : Screening for contaminants such as pesticides, heavy metals, and mycotoxins.
Regulatory bodies and pharmacopoeias provide guidelines for the quality control of herbal medicines, which include specifications for the content of major ginsenosides. nih.govaoac.org As analytical techniques become more advanced, there is a growing capacity to include minor ginsenosides like Rh7 in standardization protocols, leading to more refined and potentially more effective herbal products. researchgate.net
Structure Activity Relationships and Molecular Modifications of Ginsenoside Rh7
Correlating Structural Features with Biological Activities
The biological efficacy of ginsenosides (B1230088) is not determined by the molecule as a whole but rather by the specific arrangement and nature of its constituent parts. researchgate.net The aglycone backbone, the number and type of sugar moieties, the position of hydroxyl groups, and the presence of double bonds all contribute to the molecule's pharmacological profile.
The sugar chains attached to the ginsenoside aglycone are critical determinants of its biological activity. The number, type, and linkage position of these sugars significantly influence properties such as solubility, cell membrane permeability, and interaction with biological targets. jst.go.jpkoreascience.kr
Generally, a lower number of sugar moieties is associated with increased biological activity, particularly in the context of anticancer effects. koreascience.krmdpi.com Major ginsenosides, which possess multiple sugar residues, often exhibit weak or no antiproliferative activity, whereas minor ginsenosides like Rh2 (with one sugar) and Compound K (CK, with one sugar) show potent effects. mdpi.com This is often attributed to the increased ability of less glycosylated ginsenosides to permeate cell membranes. mdpi.com While the presence of sugars can increase solubility, an excessive number can hinder passage into the cell. mdpi.com
The position of the sugar linkage to the aglycone is also crucial. For instance, studies have shown that sugar moieties at the C-6 position of the aglycone tend to result in less anticancer activity compared to linkages at the C-3 or C-20 positions. mdpi.com It is hypothesized that a sugar at the C-6 position may sterically hinder the molecule's interaction with its binding proteins. mdpi.com In contrast, ginsenosides with sugars only at the C-3 position showed inhibitory potency on Na+/K+-ATPase activity, similar to cardiac glycosides. nih.gov
| Structural Feature | General Observation | Example/Reason | Reference |
|---|---|---|---|
| Number of Sugars | Fewer sugars generally lead to higher bioactivity. | Minor ginsenosides (e.g., Rh2, CK) with fewer sugars show greater antiproliferative activity than major ginsenosides (e.g., Rb1) due to enhanced cell membrane permeability. | mdpi.com |
| Linkage Position | Linkage at C-3 or C-20 is often associated with higher anticancer activity compared to C-6. | Sugars at C-6 may block access to protein binding pockets. Ginsenoside Rh2 (sugar at C-3) has stronger anticancer potency than Rh1 (sugar at C-6). | mdpi.com |
| Type of Sugar | The specific type of sugar (e.g., glucose, rhamnose) can influence the specificity of the biological effect. | Different sugar moieties are thought to provide specificity for the diverse therapeutic effects observed among various ginsenosides. | nih.gov |
Ginsenosides are primarily classified based on their aglycone (non-sugar) core into two main groups: protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT). nih.gov PPD-type ginsenosides have hydroxyl groups typically at the C-3 and C-12 positions, while PPT-types have an additional hydroxyl group at the C-6 position. nih.govnih.gov Ginsenoside Rh7 possesses a dehydrogenated-protopanaxatriol aglycone. semanticscholar.org
This fundamental structural difference leads to distinct pharmacological profiles. researchgate.net For example, PPD and PPT ginsenosides can have opposing effects on the central nervous system, with PPD-type ginsenoside Rb1 exhibiting depressant activity and PPT-type ginsenoside Rg1 showing stimulant activity. nih.gov Furthermore, their metabolites have been shown to bind to different nuclear receptors; PPD-family ginsenosides are generally ligands for the estrogen receptor (ER), whereas PPT-family ginsenosides act as functional glucocorticoid receptor (GR) ligands. nih.gov In metabolic studies, PPT has been found to be less stable in the stomach than PPD. researchgate.net
| Feature | Protopanaxadiol (PPD) Type | Protopanaxatriol (PPT) Type | Reference |
|---|---|---|---|
| Core Structure | Dammarane-3β,12β,20(S)-triol | Dammarane-3β,6α,12β,20(S)-tetrol | nih.gov |
| Sugar Attachment | Typically at C-3 and/or C-20 | Typically at C-6 and/or C-20 (C-3 OH is usually free) | nih.govvliz.be |
| CNS Activity | Generally associated with depressant effects (e.g., Rb1) | Generally associated with stimulant effects (e.g., Rg1) | nih.gov |
| Receptor Binding | Functional ligands of the estrogen receptor (ER) | Functional ligands of the glucocorticoid receptor (GR) | nih.gov |
| Anti-fatigue Effects | The metabolite PPD showed no significant anti-fatigue effect in one study. | The metabolite PPT showed a significant anti-fatigue effect in one study. | jst.go.jp |
| Metabolism | Metabolized to Compound K and finally to PPD. | Metabolized to Ginsenoside Rh1 and finally to PPT. | jst.go.jpjst.go.jp |
The precise location and spatial orientation (stereochemistry) of hydroxyl (-OH) groups on the aglycone skeleton are critical factors that influence biological activity. jst.go.jpmdpi.com The stereochemistry at the C-20 carbon is particularly significant, giving rise to 20(S) and 20(R) epimers, which often exhibit considerably different pharmacological potencies and profiles. nih.govnih.gov
In many cases, the 20(S) isomer demonstrates greater biological activity than its 20(R) counterpart. mdpi.com For example, 20(S)-Rg3 is a more effective scavenger of hydroxyl radicals and a more efficient regulator of certain ion channels compared to 20(R)-Rg3. nih.gov This is attributed to the spatial arrangement of the hydroxyl group; the 20(S)-OH is closer to the C-12 hydroxyl group, which may facilitate different interactions with biological targets like lipid membranes or receptor binding sites. jst.go.jpnih.gov Research on the anti-inflammatory activity of rare ginsenosides found that 20(S)-ginsenosides (like S-Rh1 and S-Rg3) have more pronounced effects than their 20(R) epimers. mdpi.com
The introduction of double bonds into the ginsenoside structure, often through dehydration reactions during processing, can significantly enhance bioactivity. mdpi.commdpi.com For instance, ginsenoside Rg5, which is formed by the dehydration of Rg3 at the C-20 position (creating a C20-C22 double bond), is approximately four times more effective than Rg3 at inhibiting cancer cell proliferation. nih.gov Ginsenoside Rh7 is characterized as a dehydrogenated-protopanaxatriol, indicating the presence of an additional double bond in its aglycone structure compared to a standard PPT. semanticscholar.org Studies have shown that rare ginsenosides possessing a double bond, such as Rk1, Rg5, Rk3, and Rh4, exhibit more potent anti-inflammatory activity than those without. mdpi.com
Isomerization, particularly the conversion between 20(S) and 20(R) forms, is a key structural modification. nih.gov This epimerization can occur during processing, such as the steaming of ginseng, and is a method used to prepare rare 20(R)-ginsenosides from the more common 20(S)-isomers. nih.govresearchgate.net The resulting stereoisomers can have distinct biological activities, underscoring the importance of stereoselectivity in the pharmacological effects of ginsenosides. nih.govresearchgate.net
| Structural Feature | Impact on Bioactivity | Example | Reference |
|---|---|---|---|
| C-20 Stereochemistry | The 20(S) and 20(R) epimers have different pharmacological profiles. 20(S) is often more active. | 20(S)-Rg3 shows greater anti-inflammatory and ion channel regulating activity than 20(R)-Rg3. | nih.govmdpi.com |
| C-20 Dehydration (Double Bond) | Increases bioactivity, particularly antiproliferative and anti-inflammatory effects. | Ginsenoside Rg5 (dehydrated Rg3) is more potent than Rg3. Ginsenosides with a double bond (Rk1, Rg5) show strong anti-inflammatory activity. | nih.govmdpi.com |
| Isomerization | Can be used to generate rare epimers with unique activities. | 20(R)-ginsenosides are often prepared from 20(S)-isomers via chemical or microbial transformation. | nih.gov |
Rational Design of Ginsenoside Rh7 Derivatives
Given the low natural abundance of ginsenoside Rh7, its chemical synthesis and modification are crucial for further pharmacological investigation. The rational design of derivatives aims to improve its therapeutic properties, such as enhancing efficacy, increasing target selectivity, or improving bioavailability. acs.orgnih.gov
Several chemical modification strategies have been successfully applied to other ginsenosides and could be adapted for Rh7. These modifications often target the hydroxyl groups of the sugar moieties or the aglycone.
Esterification: Attaching fatty acid chains (esterification) to the sugar moieties of ginsenosides has been shown to enhance their anticancer activity. mdpi.com For example, novel mono-esters of ginsenoside M1 and a mono-ester of ginsenoside Rh1 demonstrated significant cytotoxicity against several human cancer cell lines. mdpi.comnih.gov This modification increases the lipophilicity of the compound, potentially improving its ability to cross cell membranes.
Structural Simplification/Modification: Systematic changes to the molecular structure, such as altering the steroidal backbone or modifying functional groups, can help identify the key pharmacophores responsible for specific activities. This knowledge allows for the design of simplified, more specific, and potentially more potent analogues.
These approaches provide a framework for the targeted modification of ginsenoside Rh7, aiming to amplify its inherent biological activities and develop novel derivatives with improved therapeutic potential.
Exploration of Novel Analogues with Improved Pharmacological Profiles
The quest to enhance the therapeutic efficacy of naturally occurring compounds often leads to the exploration of novel analogues. In the context of ginsenosides, including Rh7, structural modifications are a key strategy to improve their pharmacological profiles.
Systematic alterations to the ginsenoside molecule, such as modifying the sugar moieties attached to the steroidal backbone or changing the backbone itself, have been instrumental in understanding which parts of the molecule are critical for specific biological activities. For instance, the number and type of sugar molecules can significantly influence a ginsenoside's bioavailability and potency. Research has shown that ginsenosides with fewer sugar molecules, often referred to as rare ginsenosides, tend to exhibit stronger pharmacological effects. miloa.eu
Studies on various ginsenosides have demonstrated that modifications like deglycosylation and dehydroxylation can lead to compounds with enhanced activities. nih.gov For example, a study on ginsenosides for erectile dysfunction revealed that processed ginseng containing ginsenosides Rk1, Rk3, Rh4, and Rg5, which are formed through such transformations, showed optimal activity. nih.gov This suggests that creating analogues of Rh7 with altered glycosylation patterns could yield compounds with improved therapeutic potential.
Furthermore, the stereoselectivity of ginsenosides, meaning the three-dimensional arrangement of their atoms, also plays a crucial role in their biological function. nih.gov Research on the anti-inflammatory activity of different ginsenosides has shown that stereoisomers can have markedly different effects. mdpi.com This highlights another avenue for creating novel Rh7 analogues: the synthesis of its different stereoisomers to identify those with the most favorable pharmacological properties.
The development of ginsenoside derivatives, such as AD-1, has already shown promise in preclinical studies for conditions like diabetes, underscoring the potential of creating novel analogues for therapeutic applications. mdpi.comnih.gov
Computational Approaches in Structure-Activity Relationship Studies
Computational methods have become indispensable tools in modern drug discovery, offering ways to predict and analyze the interactions between molecules and their biological targets at an atomic level. These in silico techniques are particularly valuable for studying the structure-activity relationships of complex molecules like Ginsenoside Rh7.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to screen virtual libraries of compounds against a specific protein target to identify potential drug candidates. mdpi.com For ginsenosides, molecular docking has been employed to understand how they interact with various protein targets involved in diseases like cancer and diabetes. mdpi.comnih.govmdpi.com
For example, a study investigating the potential of ginsenosides to target ADGRG3, a protein implicated in cancer and immune pathways, used molecular docking to screen 128 different ginsenosides. mdpi.com The results identified several candidates, including a ginsenoside designated as Rg7, with strong binding affinities to the target protein. mdpi.com
Following molecular docking, molecular dynamics (MD) simulations are often used to provide a more detailed and dynamic view of the protein-ligand complex. MD simulations track the movements of atoms over time, offering insights into the stability and flexibility of the complex. mdpi.comresearchgate.netresearchgate.net In studies of ginsenosides, MD simulations have been used to confirm the stability of the binding predicted by molecular docking and to analyze the dynamic behavior of the protein-ligand interactions. mdpi.comnih.govscilit.com For instance, MD simulations of ginsenoside-protein complexes in a diabetes study showed that the complexes reached equilibrium and remained stable over the simulation period, indicating a strong and lasting interaction. mdpi.com
These computational approaches not only help in understanding the mechanism of action of existing ginsenosides like Rh7 but also guide the design of new analogues with potentially stronger and more specific interactions with their targets.
In silico Screening and Prediction of Bioactivities
In silico screening, or virtual screening, involves the use of computational methods to rapidly assess large libraries of chemical compounds for their potential to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening methods. mdpi.com
In the context of ginsenosides, in silico screening has been used to identify potential new therapeutic applications. For instance, a virtual screening of 128 ginsenosides against the ADGRG3 receptor identified several promising candidates for further investigation in cancer and immunotherapy. mdpi.com
Beyond identifying potential drug-target interactions, computational tools can also predict the bioactivities and pharmacokinetic properties of compounds. Bioinformatics analyses have been used to investigate the downstream effects of Ginsenoside Rh7 treatment in non-small cell lung cancer (NSCLC) cells. frontiersin.orgnih.gov By analyzing the gene expression profiles of cells treated with Rh7, researchers can identify the biological pathways and networks that are modulated by the compound. frontiersin.orgnih.gov One such study found that Rh7 treatment led to the differential expression of 177 genes in NSCLC cells, suggesting its involvement in a wide range of cellular processes. frontiersin.orgnih.gov
Furthermore, in silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. mdpi.com This information is crucial in the early stages of drug development to identify candidates with favorable drug-like properties and to avoid those with potential toxicity issues. nih.govnih.gov
The integration of these computational approaches provides a powerful platform for accelerating the discovery and development of novel therapeutic agents based on the Ginsenoside Rh7 scaffold.
Future Research Directions and Translational Perspectives Preclinical Focus
Elucidating Undiscovered Mechanistic Pathways of Ginsenoside Rh7
While initial research has identified some mechanisms of action for Ginsenoside Rh7, particularly in cancer, a vast landscape of its molecular interactions remains to be explored. Current studies show that Rh7 can inhibit the proliferation and metastasis of non-small cell lung cancer (NSCLC) cells. nih.gov This is achieved by regulating the ILF3-AS1/miR-212/SMAD1 axis, identifying the long non-coding RNA ILF3-AS1 as a key target. nih.govnih.gov Bioinformatics analyses further suggest that Rh7 is involved in regulating ion homeostasis, monocarboxylic acid transport, and the cAMP signaling pathway. nih.govfrontiersin.org
However, the complete spectrum of its activity is far from understood. Future preclinical research should prioritize the following areas:
Identification of Primary Binding Partners: A crucial next step is to identify the direct molecular targets of Rh7. While its effects on downstream pathways are being mapped, the initial protein or receptor that Rh7 binds to remains unknown. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and drug affinity responsive target stability (DARTS) could be employed to isolate and identify these primary interactors.
Exploring Non-coding RNA Regulation: Research has shown Rh7's ability to modulate the lncRNA ILF3-AS1. nih.govnih.gov The broader impact of Rh7 on the non-coding genome, including other lncRNAs, microRNAs (miRNAs), and circular RNAs (circRNAs), is an important and unexplored area. Investigating these interactions could reveal novel regulatory networks that mediate Rh7's effects. koreascience.kr
Dissecting Signaling Pathway Crosstalk: The known involvement of Rh7 with pathways like TGF-β/SMAD and cAMP signaling warrants deeper investigation into how these pathways intersect and communicate with others. nih.govfrontiersin.org For instance, exploring potential links to major signaling cascades such as MAPK/ERK, PI3K/Akt, and NF-κB is critical. mdpi.comfrontiersin.orgnih.gov Understanding this crosstalk will provide a more holistic view of its cellular impact.
Mechanisms Beyond Cancer: The majority of current mechanistic work focuses on cancer. nih.gov Future studies should investigate its potential in other therapeutic areas suggested by the activities of other ginsenosides (B1230088), such as neuroprotection and anti-inflammatory responses. nih.govfrontiersin.orgalzdiscovery.org Elucidating the pathways involved in these potential applications is essential for broadening its therapeutic scope. For example, investigating its effect on neuroinflammatory pathways in microglia or its role in modulating synaptic plasticity would be valuable.
Investigation of Combinatorial Effects with Other Bioactive Compounds in Preclinical Models
The potential of Ginsenoside Rh7 as a synergistic agent in combination therapies is a promising area for future preclinical investigation. The rationale is that combining Rh7 with other compounds could enhance therapeutic efficacy, overcome drug resistance, or reduce the required doses of more toxic agents.
Key research avenues include:
Combination with Conventional Chemotherapeutics: Numerous studies have shown that other ginsenosides, such as Rg3, can enhance the efficacy of conventional chemotherapy drugs like paclitaxel (B517696) and cisplatin. nih.govthno.org Preclinical studies should be designed to systematically evaluate the combination of Rh7 with a panel of standard-of-care chemotherapeutic agents across various cancer types. These studies would assess whether Rh7 can sensitize resistant cancer cells or allow for lower, less toxic doses of chemotherapy to be used.
Pairing with Targeted Therapies and Immunotherapies: Modern cancer treatment increasingly relies on targeted therapies and immunotherapies. A significant area of future research is to explore whether Rh7 can enhance the effectiveness of these agents. For example, studies could investigate if Rh7 can modulate the tumor microenvironment to improve T-cell infiltration or upregulate PD-L1 expression, thereby synergizing with checkpoint inhibitors. mdpi.commdpi.com
Combinations with Other Natural Compounds: Exploring the synergistic effects of Rh7 with other bioactive natural products, such as flavonoids or polyphenols, could lead to the development of potent, multi-targeted therapeutic formulations. frontiersin.org
These preclinical investigations should employ rigorous experimental designs, including isobologram analysis to quantify synergy, and utilize relevant in vitro and in vivo cancer models to validate the findings.
Development of Novel In Vitro and In Vivo Models for Specific Disease Research
To accelerate the translation of Ginsenoside Rh7 research, the development and application of more sophisticated and clinically relevant preclinical models are essential. Traditional 2D cell cultures and standard animal models, while valuable, often fail to fully recapitulate the complexity of human diseases.
Future research should focus on:
3D Organoid and Spheroid Cultures: Moving from 2D monolayers to 3D culture systems can provide a more accurate representation of the tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration challenges. Developing patient-derived organoids (PDOs) for testing Rh7 would offer a platform for personalized medicine research, allowing for the prediction of patient-specific responses.
Organ-on-a-Chip (OOC) Technology: Microfluidic OOC models can simulate the architecture and function of human organs with high fidelity. Utilizing OOCs, such as a "lung-on-a-chip" for NSCLC research or a "liver-on-a-chip" for metabolism studies, would enable more precise investigation of Rh7's efficacy and pharmacokinetics in a human-like physiological context.
Humanized Mouse Models: For immuno-oncology studies, the use of mice engrafted with human immune system components (humanized mice) is critical. These models are indispensable for evaluating the combinatorial effects of Rh7 with immunotherapies, as they allow for the study of interactions between the compound, human cancer cells, and human immune cells in an in vivo setting.
Disease-Specific Genetic Models: Creating genetically engineered mouse models (GEMMs) that spontaneously develop specific diseases (e.g., NSCLC with specific driver mutations) would provide a powerful tool for studying Rh7's therapeutic effects in a context that more closely mirrors human disease progression and genetic heterogeneity.
By leveraging these advanced models, researchers can generate more robust and clinically translatable data on the efficacy and mechanisms of Ginsenoside Rh7.
Advancements in Sustainable Production of Ginsenoside Rh7
Ginsenoside Rh7 is a rare ginsenoside, meaning it is found in very low quantities in the Panax plant. alfachemic.comvliz.be This scarcity makes extraction from natural sources inefficient and unsustainable for large-scale production. Therefore, developing alternative, sustainable production methods is a critical area of future research.
Key strategies include:
Microbial Biotransformation: A highly promising approach involves using microorganisms to convert abundant, major ginsenosides (like Rb1, Rb2, or Rc) into the rare Rh7. mdpi.comfrontiersin.orgnih.gov This process relies on identifying and isolating specific microbial strains (bacteria or fungi) that possess the necessary glycosidase enzymes to selectively cleave sugar moieties from the precursor ginsenosides. bio-integration.org Future work should focus on screening novel microorganisms and optimizing fermentation conditions (e.g., pH, temperature, substrate concentration) to maximize conversion yield and purity. mdpi.com
Enzymatic Synthesis: This method involves using purified enzymes to catalyze the conversion of major ginsenosides to Rh7. mdpi.comnih.gov The advantage of this approach is high specificity and milder reaction conditions compared to chemical synthesis, reducing byproducts. nih.gov Research should focus on discovering novel, highly efficient glycosidases, improving their stability, and immobilizing them for reuse in industrial-scale bioreactors. bio-integration.orgmdpi.com
Metabolic Engineering and Synthetic Biology: A cutting-edge approach is the metabolic engineering of microbial hosts, such as Saccharomyces cerevisiae (yeast) or E. coli, to produce Rh7 de novo from simple carbon sources like glucose. mdpi.comnih.govkoreascience.kr This involves introducing the entire ginsenoside biosynthetic pathway into the host microorganism. researchgate.netmdpi.com Key steps include:
Pathway Elucidation: Identifying all the necessary enzymes from the Panax plant, including oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases (UGTs). koreascience.krnih.gov
Host Engineering: Optimizing the host's native metabolic pathways (e.g., the mevalonate (B85504) pathway) to increase the supply of precursors like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov
Gene Integration and Regulation: Using tools like CRISPR-Cas9 to integrate the plant genes into the microbial genome and fine-tune their expression to balance the metabolic flux and maximize Rh7 production. mdpi.com
These biotechnological approaches represent the most viable path toward sustainable, scalable, and cost-effective production of high-purity Ginsenoside Rh7 for extensive preclinical and potential future clinical research. nih.govnih.gov
Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Rh7 Research
To obtain a comprehensive, systems-level understanding of the biological effects of Ginsenoside Rh7, the application of various "omics" technologies is indispensable. nih.gov These high-throughput methods can reveal global changes in genes, proteins, and metabolites following Rh7 treatment, providing unbiased insights into its mechanisms of action and identifying novel biomarkers. frontiersin.org
Transcriptomics: RNA-sequencing (RNA-seq) can be used to analyze the entire transcriptome of cells or tissues treated with Rh7. This approach has already been used to show that Rh7 alters the expression of 177 genes in NSCLC cells and to identify the lncRNA ILF3-AS1 as a key regulated target. nih.govfrontiersin.org Future transcriptomic studies can further elucidate the signaling pathways affected by Rh7 in different disease models and identify gene expression signatures that correlate with treatment response.
Proteomics: Proteomic analyses, using techniques like mass spectrometry, can identify and quantify global changes in protein expression and post-translational modifications (e.g., phosphorylation) in response to Rh7. This can help pinpoint the specific proteins and signaling cascades that are directly or indirectly modulated by the compound, validating findings from transcriptomic studies and uncovering mechanisms that are regulated at the protein level.
Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. frontiersin.orgproquest.com By analyzing the metabolic profile of a system after Rh7 exposure, researchers can understand how the compound affects cellular metabolism. researcher.life For example, in cancer research, this could reveal whether Rh7 disrupts key metabolic pathways that tumor cells rely on for growth, such as glycolysis or glutaminolysis. This approach can also be used to identify metabolic biomarkers of Rh7 efficacy. proquest.com
Integrated Multi-Omics Analysis: The most powerful approach involves integrating data from transcriptomics, proteomics, and metabolomics. frontiersin.org This systems biology strategy allows for the construction of comprehensive molecular networks that illustrate how Rh7 perturbs cellular processes from the gene to the metabolite level. Such an integrated analysis can reveal novel drug targets, elucidate complex mechanisms of action, and provide a holistic understanding of the compound's therapeutic effects.
By systematically applying these omics technologies, future research can move beyond single-pathway analyses and build a detailed, network-level model of Ginsenoside Rh7's biological activity.
Q & A
Q. How is Ginsenoside Rh7 identified and quantified in botanical or pharmacological samples?
- Methodological Answer : Ginsenoside Rh7 is typically isolated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with UV detection or mass spectrometry (MS). For quantification, relative intensity (ES) and absolute intensity (AES) metrics are calculated from chromatographic peaks, as demonstrated in comparative studies of ginsenoside profiles . Validation involves spiking samples with Rh7 standards and cross-referencing retention times and spectral data.
Q. What in vitro models are commonly used to study Ginsenoside Rh7’s anticancer effects?
- Methodological Answer : Non-small cell lung cancer (NSCLC) cell lines (e.g., A549, H1299) are primary models for Rh7 studies. Researchers employ proliferation assays (CCK-8, MTT), migration/invasion tests (Transwell, wound healing), and apoptosis assays (Annexin V/PI staining). Dose-response curves and IC50 calculations are critical for establishing efficacy thresholds .
Advanced Research Questions
Q. What signaling pathways and molecular targets are implicated in Ginsenoside Rh7’s suppression of NSCLC metastasis?
- Methodological Answer : Rh7 inhibits NSCLC via the ILF3-AS1/miR-212/SMAD1 axis. To validate this, researchers use siRNA knockdown of ILF3-AS1, followed by qPCR to measure miR-212 levels and Western blotting to assess SMAD1 phosphorylation. Dual-luciferase reporter assays confirm direct interactions between miR-212 and SMAD1 .
Q. How can researchers design experiments to validate Rh7’s interaction with non-coding RNAs (e.g., lncRNAs or miRNAs)?
- Methodological Answer : RNA immunoprecipitation (RIP) or chromatin isolation by RNA purification (ChIRP) identifies Rh7-associated RNAs. For functional validation, CRISPR/Cas9-mediated knockout of target RNAs in Rh7-treated cells is followed by phenotypic rescue experiments (e.g., restored migration in NSCLC cells) .
**What contradictory findings exist regarding Ginsenoside Rh7’s efficacy across cancer types, and how can these be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
